3-Bromo-4-propylthiophene
Description
Significance of Thiophene (B33073) Heterocycles in Organic and Materials Chemistry
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone in the fields of organic and materials chemistry. britannica.comwikipedia.org Its aromatic nature, similar to that of benzene (B151609), allows for a wide range of chemical modifications, making it a versatile scaffold for the synthesis of complex molecules. wikipedia.orgrroij.com Thiophene derivatives are integral components in numerous applications, including pharmaceuticals, agrochemicals, and, most notably, organic electronics. rroij.comnih.gov The ability of the thiophene ring to be incorporated into larger conjugated systems has made it a fundamental unit in the design of conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govvulcanchem.com
Overview of Halogenated Thiophene Derivatives as Synthetic Intermediates
The introduction of a halogen atom onto the thiophene ring dramatically enhances its synthetic utility. Halogenated thiophenes, particularly brominated derivatives, are key intermediates in a multitude of chemical transformations. beilstein-journals.org The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Stille couplings, which are instrumental in the formation of carbon-carbon bonds. smolecule.com This reactivity allows for the construction of complex molecular architectures, including polymers and biaryl compounds. smolecule.comresearchgate.net Furthermore, the position of the halogen on the thiophene ring influences the regioselectivity of subsequent reactions, providing a powerful tool for the precise synthesis of target molecules. mdpi.comresearchgate.net
Positioning 3-Bromo-4-propylthiophene within Advanced Thiophene Chemistry
This compound emerges as a strategically important intermediate within the broader landscape of advanced thiophene chemistry. The specific substitution pattern of a bromine atom at the 3-position and a propyl group at the 4-position offers a unique combination of reactivity and functionality. The bromine atom provides a reactive site for cross-coupling and other substitution reactions, while the propyl group can influence the solubility and morphological properties of resulting materials. google.com This particular arrangement allows for the synthesis of well-defined, tetra-substituted thiophene derivatives, which are crucial for developing new technologies in electronics and other fields. mdpi.commdpi.com
Scope and Objectives of Research on this compound
The primary research interest in this compound lies in its role as a precursor for the synthesis of advanced functional materials. Key objectives include the development of efficient and regioselective synthetic routes to this compound and its subsequent utilization in the creation of novel organic electronic materials. Researchers are actively exploring its use in the synthesis of conjugated polymers and small molecules for applications in organic photovoltaics, field-effect transistors, and sensors. The unique electronic and physical properties imparted by the this compound unit are a central focus of these investigations.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9BrS |
|---|---|
Molecular Weight |
205.12 g/mol |
IUPAC Name |
3-bromo-4-propylthiophene |
InChI |
InChI=1S/C7H9BrS/c1-2-3-6-4-9-5-7(6)8/h4-5H,2-3H2,1H3 |
InChI Key |
OEUCWWYUNCTTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CSC=C1Br |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 3 Bromo 4 Propylthiophene
Reactivity of the Bromine Substituent
The bromine atom at the 3-position of the thiophene (B33073) ring is the primary site for a variety of synthetic transformations, serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is predominantly channeled through two major pathways: nucleophilic substitution, often via organometallic intermediates, and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Pathways
Direct nucleophilic aromatic substitution on unactivated aryl halides is typically challenging. However, the thiophene ring is generally more reactive than its benzene (B151609) analogues in such reactions. uoanbar.edu.iq The reactivity of halothiophenes towards nucleophilic substitution is significantly enhanced by the presence of electron-withdrawing groups, which can stabilize the intermediate Meisenheimer-like complexes. uoanbar.edu.iq
In the case of 3-Bromo-4-propylthiophene, the most synthetically useful pathway that results in the substitution of the bromine atom involves a two-step sequence: metal-halogen exchange followed by reaction with an electrophile. This process is discussed in detail in section 3.4.1.
Cross-Coupling Reactivity as a Synthetic Handle
The carbon-bromine bond in this compound is an ideal functional group for participating in a wide array of palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures. nih.gov The bromo functionality is frequently utilized as a key handle for coupling chemistry in the synthesis of complex thiophene derivatives. mdpi.com
These reactions have become indispensable tools for creating C-C bonds, connecting the thiophene core to other aryl, vinyl, or alkyl fragments. nih.govnih.gov Common cross-coupling reactions applicable to this compound include Suzuki, Stille, and Kumada coupling.
| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Bond |
| Suzuki Coupling | Organoboron reagent (e.g., Arylboronic acid) | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Thiophene-Aryl |
| Stille Coupling | Organostannane reagent (e.g., Aryl-Sn(Bu)₃) | Pd catalyst | Thiophene-Aryl/Vinyl |
| Kumada Coupling | Grignard reagent (e.g., Aryl-MgBr) | Pd or Ni catalyst | Thiophene-Aryl/Alkyl |
| Direct Arylation | Arene (C-H bond) | Pd catalyst, Ligand | Thiophene-Aryl |
This table presents typical cross-coupling reactions for which aryl bromides, including this compound, are suitable substrates. nih.govjcu.edu.au
For instance, the Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids proceeds in moderate to good yields, demonstrating the utility of the C-Br bond in these transformations. nih.gov A similar reactivity pattern is expected for this compound, allowing for the synthesis of 3-aryl-4-propylthiophenes.
Electrophilic Aromatic Substitution on the Thiophene Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic systems, including thiophene. wikipedia.org The thiophene ring is significantly more reactive than benzene towards electrophiles due to the ability of the sulfur atom to stabilize the cationic intermediate (arenium ion). uoanbar.edu.iq In this compound, the substitution pattern for an incoming electrophile is directed by the two existing substituents at the C3 and C4 positions. The available positions for substitution are C2 and C5.
Propyl Group (C4): An alkyl group is an activating, ortho, para-director due to its electron-donating inductive effect. wikipedia.org It will therefore direct incoming electrophiles to the C5 position (ortho).
Bromine Atom (C3): A halogen is a deactivating, ortho, para-director. wikipedia.org It deactivates the ring through its electron-withdrawing inductive effect but directs substitution to the ortho and para positions (C2 and C5, respectively) through resonance stabilization of the intermediate.
The directing effects of both the propyl and bromo groups reinforce substitution at the C5 position. The C2 position is also activated by the bromo group. Consequently, electrophilic attack will likely occur at either the C2 or C5 position, with the precise ratio of products depending on the specific electrophile and reaction conditions, including steric factors. youtube.com
| Reaction Type | Reagents (Typical) | Expected Product(s) |
| Bromination | Br₂, Acetic Acid | 2,3-Dibromo-4-propylthiophene and/or 3-Bromo-5-bromo-4-propylthiophene |
| Nitration | HNO₃, H₂SO₄ | 3-Bromo-2-nitro-4-propylthiophene and/or 3-Bromo-5-nitro-4-propylthiophene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Bromo-2-acyl-4-propylthiophene and/or 3-Bromo-5-acyl-4-propylthiophene |
This table outlines potential electrophilic aromatic substitution reactions on this compound based on general principles of aromatic reactivity. wikipedia.orgmasterorganicchemistry.com
Influence of Propyl Group and Bromine on Aromaticity and Reactivity
The propyl group at the C4 position is an electron-donating group (EDG). Through its +I (inductive) effect, it pushes electron density into the thiophene ring. This effect increases the ring's nucleophilicity, making it more susceptible to attack by electrophiles compared to unsubstituted thiophene. Groups like this are known as activating groups. wikipedia.org
The net result is a thiophene ring that is likely less reactive towards electrophiles than 3-propylthiophene (B73865) but more reactive than 3-bromothiophene (B43185). The aromaticity of the thiophene ring itself is a balance; thiophene is considered aromatic, but less so than benzene. The introduction of substituents can subtly alter this aromatic character, though the fundamental aromatic nature is retained.
Mechanistic Studies of Functionalization and Coupling Reactions
Exploration of Reaction Intermediates (e.g., Thienyl lithium species)
One of the most powerful methods for functionalizing this compound involves the formation of a thienyllithium intermediate. This is achieved through a lithium-halogen exchange reaction, typically by treating the starting material with an alkyllithium reagent such as n-butyllithium (n-BuLi) at very low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). researchgate.netmdpi.com
The mechanism involves the attack of the nucleophilic butyl group from n-BuLi on the electrophilic bromine atom, leading to the formation of 4-propylthiophen-3-yllithium and butyl bromide. This thienyllithium species is a potent nucleophile and a strong base. mdpi.commdpi.com
This highly reactive intermediate is not isolated but is immediately "quenched" by adding a suitable electrophile to the reaction mixture. This strategy allows for the precise installation of a wide variety of functional groups at the C3 position, where the bromine atom was originally located. mdpi.comchemrxiv.org
| Electrophile | Reagent Example | Functional Group Introduced |
| Carbon Dioxide | CO₂ (s) | Carboxylic Acid (-COOH) |
| Aldehyde/Ketone | RCHO / RCOR' | Secondary/Tertiary Alcohol (-CR(OH)R') |
| Amide | Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Silyl (B83357) Halide | Trimethylsilyl chloride (TMSCl) | Silyl group (-SiMe₃) |
| Borate Ester | Triisopropyl borate | Boronic ester (-B(OiPr)₂) |
This table illustrates the versatility of the thienyllithium intermediate derived from this compound by showing the functional groups that can be installed by quenching with various electrophiles. mdpi.comresearchgate.netmdpi.com
This two-step sequence of lithium-halogen exchange followed by electrophilic quench is a cornerstone of thiophene chemistry, providing a reliable and high-yielding route to 3-substituted thiophene derivatives that are often difficult to access through other synthetic methods. mdpi.commdpi.com
Kinetics and Thermodynamics of Reactions Involving this compound
The reactivity of substituted thiophenes is a complex interplay of electronic and steric effects imparted by the substituents. In this compound, the electron-withdrawing inductive effect of the bromine atom at the C3 position and the electron-donating effect of the propyl group at the C4 position are expected to influence the electron density distribution within the thiophene ring. This, in turn, would dictate the kinetics and thermodynamics of its reactions.
For instance, in electrophilic aromatic substitution reactions, the incoming electrophile's rate of attack and positional preference are governed by the activating or deactivating nature of the existing substituents. Computational studies on similar substituted thiophenes, such as 2-methoxy-3-X-5-nitrothiophenes, have shown that a correlation can be established between the Gibbs free energy of activation and the electrophilicity of the thiophene derivative. nih.gov Such theoretical approaches could, in principle, be applied to this compound to predict its reactivity, but specific computational studies for this compound are not present in the reviewed literature.
Similarly, in nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups is generally required to activate the ring towards nucleophilic attack. The kinetics of SNAr reactions on thiophene derivatives have been studied for compounds bearing strong electron-withdrawing groups like nitro groups. researchgate.net The influence of a bromine atom and a propyl group on the kinetics of such reactions on this compound would be a subject for new experimental investigation.
Metal-catalyzed cross-coupling reactions are also a significant area of thiophene chemistry. The reactivity of bromothiophenes in these reactions is well-documented, with the carbon-bromine bond being the site of oxidative addition to a metal catalyst. jcu.edu.au The kinetics of these reactions are influenced by factors such as the nature of the catalyst, ligands, and the electronic environment of the C-Br bond. However, specific kinetic data for this compound in these reactions has not been reported.
Polymerization and Advanced Materials Applications of 3 Bromo 4 Propylthiophene Derivatives
Synthesis of Poly(3-substituted thiophene)s from 3-Bromo-4-propylthiophene Monomers
The synthesis of well-defined poly(3-substituted thiophene)s from this compound monomers is crucial for achieving desirable material properties. The primary methods for polymerization include electrochemical and chemical oxidative techniques, with significant emphasis on controlling the regioregularity of the polymer chain.
Electrochemical oxidative polymerization is a powerful method for synthesizing conductive polymer films directly onto an electrode surface. In this process, the this compound monomer is oxidized at an electrode to form radical cations. These radical cations then couple to form dimers, oligomers, and eventually a polymer film that deposits onto the electrode. The thickness and morphology of the polymer film can be controlled by parameters such as the applied potential, current density, monomer concentration, and the nature of the solvent and electrolyte.
The electrochemical polymerization of thiophene (B33073) derivatives typically proceeds via α-α coupling of the thiophene rings, leading to a conjugated polymer backbone. The presence of the propyl group at the 4-position of the thiophene ring in this compound can influence the polymerization process and the properties of the resulting polymer by affecting the solubility of the monomer and the morphology of the deposited film.
Key Parameters in Electrochemical Polymerization of Thiophene Derivatives:
| Parameter | Effect on Polymer Properties |
| Applied Potential | Influences the rate of polymerization and can affect the degree of cross-linking and morphology of the film. |
| Monomer Concentration | Affects the polymerization rate and the molecular weight of the resulting polymer. |
| Solvent/Electrolyte | The choice of solvent and supporting electrolyte can significantly impact the conductivity, morphology, and electrochemical stability of the polymer film. |
| Electrode Material | The nature of the working electrode can influence the nucleation and growth of the polymer film. |
Chemical oxidative polymerization is a versatile and widely used method for the large-scale synthesis of polythiophenes. This method involves the use of a chemical oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈), to initiate the polymerization of the this compound monomer in a suitable solvent. newcastle.edu.au The reaction proceeds through the formation of radical cations, similar to the electrochemical method.
The choice of oxidant and reaction conditions, such as temperature and reaction time, plays a critical role in determining the molecular weight, yield, and regioregularity of the resulting poly(4-propylthiophene). For instance, FeCl₃ is a common and effective oxidant for the polymerization of 3-substituted thiophenes. The polymerization mechanism involves the oxidation of the monomer to a radical cation, followed by a series of coupling reactions. The bromo-substituent at the 3-position can be utilized for further cross-coupling reactions to create more complex polymer architectures. A solvent-free chemical oxidative polymerization route has also been reported for monomers based on 3,4-propylenedioxythiophenes, which could potentially be adapted for this compound. rsc.org
Regioregularity is a critical parameter in determining the properties of poly(3-substituted thiophene)s. It refers to the specific orientation of the side chains along the polymer backbone. For a monomer like this compound, polymerization can lead to three different types of couplings between monomer units: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu
A high degree of HT regioregularity is desirable as it leads to a more planar polymer backbone, which in turn enhances π-π stacking between polymer chains. cmu.edu This improved intermolecular ordering facilitates charge transport, leading to higher charge carrier mobilities, and results in red-shifted optical absorption, indicating a smaller bandgap. researchgate.net
Several synthetic strategies have been developed to achieve high regioregularity, most notably the Grignard Metathesis (GRIM) polymerization method. cmu.eduresearchgate.net This method involves the formation of a Grignard reagent from a di-brominated thiophene monomer, followed by nickel-catalyzed polymerization. While this compound itself is not the typical starting monomer for this method, it can be derivatized to a suitable precursor. Control over the catalyst and reaction conditions allows for the synthesis of poly(3-substituted thiophene)s with HT content exceeding 95%. researchgate.net
Impact of Regioregularity on Polymer Properties:
| Property | High Regioregularity (HT) | Low Regioregularity (Mixture of HT, HH, TT) |
| Crystallinity | Higher | Lower |
| Optical Absorption | Red-shifted, narrower bandgap | Blue-shifted, broader bandgap |
| Charge Carrier Mobility | Higher | Lower |
| Solubility | Generally lower | Generally higher |
Cross-linking of polythiophene derivatives is a valuable strategy to enhance the stability and mechanical properties of the resulting materials. Cross-linked polymers often exhibit improved resistance to solvents, heat, and morphological changes, which is beneficial for device longevity.
For polymers derived from this compound, the bromo-substituent provides a convenient handle for post-polymerization cross-linking reactions. For instance, the bromine atoms can participate in various cross-coupling reactions, such as Suzuki or Stille coupling, with bifunctional cross-linking agents. Another approach involves the introduction of reactive functional groups onto the propyl side chain, which can then be used for cross-linking. Covalent cross-linking of polythiophene nanowires has been demonstrated using functional fullerenes, resulting in robust p-type/n-type nanowires with improved stability. rsc.org
Optoelectronic Applications of Conjugated Polymers Derived from this compound
The unique electronic and optical properties of conjugated polymers derived from this compound make them promising candidates for a variety of optoelectronic applications. Their ability to be processed from solution allows for the fabrication of large-area and flexible devices using printing techniques.
Organic field-effect transistors (OFETs) are fundamental building blocks for a range of organic electronic circuits, including flexible displays, sensors, and RFID tags. nih.govwikipedia.org The performance of an OFET is largely determined by the properties of the organic semiconductor used as the active layer.
A polymer derived from this compound, namely poly(4-propylthiophene), would be expected to function as a p-type semiconductor, where holes are the majority charge carriers. The charge carrier mobility of the polymer is a key performance metric for OFETs and is highly dependent on the polymer's regioregularity and solid-state packing. A high degree of HT regioregularity in poly(4-propylthiophene) would promote the formation of ordered, crystalline domains, which are essential for efficient charge transport.
The general structure of a bottom-gate, top-contact OFET consists of a gate electrode, a dielectric layer, an organic semiconductor layer, and source and drain electrodes. The application of a gate voltage modulates the conductivity of the semiconductor channel between the source and drain electrodes, allowing the transistor to be switched between an "on" and "off" state.
Typical Performance Parameters of Poly(3-alkylthiophene)-based OFETs:
| Parameter | Typical Value Range |
| Hole Mobility (µ) | 10⁻³ - 10⁻¹ cm²/Vs |
| On/Off Current Ratio | 10⁵ - 10⁸ |
| Threshold Voltage (Vth) | 0 to -20 V |
The propyl side chain in poly(4-propylthiophene) would influence the polymer's solubility and film-forming properties. Careful control over the deposition conditions, such as spin-coating speed and annealing temperature, is necessary to optimize the morphology of the semiconductor film for high-performance OFETs.
Organic Light-Emitting Diodes (OLEDs)
Polymers derived from this compound are anticipated to be candidates for use in Organic Light-Emitting Diodes (OLEDs), primarily as emissive or charge-transporting layers. Polythiophenes are a significant class of conjugated polymers used in OLEDs due to their favorable electronic and optical properties. wikipedia.orgmdpi.com The performance of these materials is highly dependent on their molecular structure, which influences the HOMO/LUMO energy levels, bandgap, and solid-state morphology.
The polymerization of this compound would likely proceed via cross-coupling reactions, where the bromine atom serves as a reactive site. The resulting poly(4-propylthiophene) would feature a conjugated backbone responsible for its semiconductor properties. The propyl side chains are expected to enhance the polymer's solubility in organic solvents, a critical factor for solution-based processing techniques like spin-coating or inkjet printing, which are commonly used in OLED fabrication. wikipedia.org
The electronic properties of polythiophenes can be tuned by the degree of polymerization and the nature of substituents. mdpi.comresearchgate.net The propyl group, being a weak electron-donating group, would have a modest effect on the electronic structure compared to the more extensively studied poly(3-hexylthiophene) (P3HT). The emission color of an OLED is determined by the bandgap of the emissive material. For polythiophenes, this can be controlled by modifying the polymer backbone or side chains to alter the conjugation length and electronic energy levels. nih.govresearchgate.net Copolymers incorporating this compound with other monomers that possess specific electron-donating or electron-accepting properties could be synthesized to fine-tune the emission color and improve device efficiency. nih.gov
Table 1: Expected Influence of this compound Structure on OLED Performance
| Structural Feature | Expected Property | Impact on OLEDs |
| Thiophene Backbone | π-conjugated system | Enables charge transport and electroluminescence. |
| 4-Propyl Side Chain | Increased solubility | Facilitates solution-based device fabrication. |
| Steric hindrance | May influence polymer packing and chain-chain interactions, affecting charge mobility and emission efficiency. | |
| 3-Bromo Position | Reactive site for polymerization | Allows for the synthesis of the corresponding polymer. |
| Weak electron-withdrawing effect | Can slightly modify the HOMO/LUMO energy levels of the monomer. researchgate.net |
Organic Photovoltaics (OPVs)
In the field of organic photovoltaics, polymers derived from this compound could function as the p-type (donor) material in a bulk heterojunction (BHJ) solar cell. P3ATs, such as the benchmark polymer P3HT, are widely used as donor materials that absorb solar radiation to generate excitons (electron-hole pairs). researchgate.netntu.edu.tw
The effectiveness of an OPV donor material is determined by several factors, including its absorption spectrum, energy levels (HOMO/LUMO), and charge carrier mobility. The polymer's ability to absorb a broad range of the solar spectrum is crucial for high power conversion efficiency (PCE). researchgate.net Polythiophenes typically absorb in the visible region, and their absorption can be broadened by creating donor-acceptor copolymers, which induce intramolecular charge transfer and lower the bandgap. researchgate.net
The propyl side chains would play a critical role in influencing the polymer's morphology when blended with an n-type (acceptor) material, such as a fullerene derivative. Proper self-organization and the formation of distinct donor and acceptor domains are essential for efficient exciton dissociation and charge transport to the electrodes. While the bromine atom is removed during polymerization to form the final polymer, its presence on the monomer is key. However, residual bromine end-groups in the final polymer can act as charge trapping sites, potentially lowering the performance of OPV devices.
Table 2: Potential Photovoltaic Properties of Poly(4-propylthiophene)
| Property | Description | Relevance to OPVs |
| Absorption Spectrum | The range of light wavelengths the polymer can absorb. | A broad absorption that matches the solar spectrum is needed for high current generation. |
| HOMO Energy Level | The energy of the highest occupied molecular orbital. | Must be aligned with the acceptor's LUMO and the anode's work function for efficient hole extraction and high open-circuit voltage (Voc). |
| Hole Mobility | The speed at which positive charges move through the material. | High mobility is required to efficiently transport charges to the electrode before they recombine. |
| Morphology | The nanoscale structure of the donor-acceptor blend. | Optimal phase separation is crucial for efficient exciton dissociation and charge transport. |
Supramolecular Assembly and Self-Organization of this compound-based Systems
The self-organization of thiophene-based materials is fundamental to the performance of organic electronic devices. This process is driven by non-covalent interactions, such as π-π stacking between the conjugated backbones of the polymer chains. wikipedia.org For systems based on this compound, both the thiophene ring and the side chains would direct the supramolecular assembly.
Polymers derived from this monomer would likely self-assemble into ordered structures in the solid state. The propyl side chains would influence the intermolecular distance and packing geometry, which in turn affects the electronic coupling between chains and, consequently, the charge transport properties. The regioregularity of the polymer—the specific arrangement of the side chains along the backbone—is a critical factor. Head-to-tail linkages in poly(3-alkylthiophene)s lead to planar backbones and promote the formation of highly ordered, lamellar structures conducive to high charge carrier mobility. A similar principle would apply to polymers of 4-propylthiophene.
Furthermore, the bromine atom on the unpolymerized monomer itself offers a handle for directing supramolecular assembly through halogen bonding. This is a highly directional, non-covalent interaction between a halogen atom and a Lewis base. While not extensively explored for this specific molecule, halogen bonding is a known tool in crystal engineering and could be used to create ordered assemblies of this compound for fundamental studies or as templates for further reactions. The interplay between π-π stacking, van der Waals forces from the propyl chains, and potential halogen bonding could lead to complex and controllable solid-state structures.
Integration of this compound Units in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are crystalline, porous polymers with ordered structures formed from rigid building blocks. nih.govmdpi.com Thiophene-based units are attractive for inclusion in COFs due to their excellent electronic properties, with potential applications in catalysis, sensing, and optoelectronics. mdpi.com
Direct integration of a simple monomer like this compound as a primary building block into a COF is challenging. The five-membered ring does not provide the ideal angles (e.g., 120° or 180°) that are typically required to form extended, crystalline 2D or 3D frameworks. mdpi.com This often leads to the formation of amorphous or poorly crystalline materials.
However, this compound is an excellent precursor for synthesizing more suitable, larger building blocks for COF synthesis. acs.orgnih.gov The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki or Stille coupling) to build up larger, more geometrically defined monomers. For instance, it could be coupled to form bithiophene or oligothiophene derivatives that are functionalized with reactive groups (like boronic acids or aldehydes) at their ends. These larger, more rigid linkers can then be successfully used to construct highly crystalline and porous thiophene-based COFs. nih.govacs.orgnih.gov Therefore, while not a direct building block itself, this compound is a valuable starting material for the "bottom-up" synthesis of advanced COF materials.
Computational and Spectroscopic Characterization of 3 Bromo 4 Propylthiophene and Its Derivatives
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level. For 3-Bromo-4-propylthiophene, methods like Density Functional Theory and Molecular Dynamics Simulations offer predictive insights that complement experimental findings.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. jmaterenvironsci.com By calculating the electron density, DFT can determine key properties such as molecular orbital energies, charge distribution, and thermodynamic stability. researchgate.net For this compound, DFT calculations, typically using hybrid functionals like B3LYP with basis sets such as 6-31G(d), can elucidate the influence of the bromo and propyl substituents on the thiophene (B33073) ring's electronic landscape. jmaterenvironsci.com
Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and electronic excitation properties. globalresearchonline.net The introduction of an electron-withdrawing bromine atom and an electron-donating propyl group at the 3 and 4 positions, respectively, is expected to modulate these energy levels compared to unsubstituted thiophene. DFT calculations can precisely quantify these effects, showing how substituents alter the electron distribution and the energy gap. acs.orgnih.gov The results from these calculations are fundamental for predicting the material's potential performance in electronic devices. jmaterenvironsci.com
Note: Specific values require dedicated DFT calculations and are dependent on the chosen functional and basis set.
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics, including bond rotations, vibrations, and interactions with its environment. acs.orgnih.gov For this compound, MD simulations can explore the conformational flexibility of the propyl side chain relative to the rigid thiophene ring. harvard.edu
These simulations can reveal the preferred rotational states (rotamers) of the propyl group and the energy barriers between them. Understanding the conformational landscape is essential, as the spatial arrangement of the alkyl chain can influence intermolecular packing in the solid state, which in turn affects the material properties of polymers derived from this monomer. rsc.org MD studies on poly(3-alkylthiophene)s have shown that the dynamics of side chains significantly impact the morphology and electronic properties of the bulk material. rsc.orgacs.org
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure, assessing the purity, and investigating the electronic properties of synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. tandfonline.com
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring and the seven protons of the propyl group. The thiophene protons at positions 2 and 5 will appear as doublets due to coupling with each other. The propyl group will exhibit a characteristic pattern: a triplet for the terminal methyl (-CH₃) protons, a multiplet (likely a sextet) for the central methylene (B1212753) (-CH₂-) protons, and a triplet for the methylene protons attached to the thiophene ring (-CH₂-). researchgate.netclockss.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Four signals are expected for the thiophene ring carbons, with their chemical shifts influenced by the bromine, sulfur, and propyl substituents. Three additional signals will correspond to the carbons of the propyl chain. tandfonline.com
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene H-2 | ~7.2-7.4 | Doublet (d) | ~3-4 |
| Thiophene H-5 | ~6.9-7.1 | Doublet (d) | ~3-4 |
| -CH₂- (alpha to ring) | ~2.5-2.7 | Triplet (t) | ~7-8 |
| -CH₂- (beta to ring) | ~1.6-1.8 | Sextet | ~7-8 |
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiophene C-2 | ~125-128 |
| Thiophene C-3 | ~110-113 |
| Thiophene C-4 | ~140-143 |
| Thiophene C-5 | ~122-125 |
| -CH₂- (alpha to ring) | ~28-31 |
| -CH₂- (beta to ring) | ~22-25 |
Note: Predicted chemical shifts are estimates based on typical values for substituted thiophenes and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. iosrjournals.org IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.com
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the thiophene ring and the propyl side chain. Key vibrational modes include:
C-H stretching: Aliphatic C-H stretches from the propyl group typically appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches from the thiophene ring are expected at higher wavenumbers, around 3100 cm⁻¹.
C=C stretching: Vibrations of the carbon-carbon double bonds within the thiophene ring usually result in strong bands in the 1300-1550 cm⁻¹ region. iosrjournals.orgresearchgate.net
C-S stretching: The stretching of the carbon-sulfur bonds in the thiophene ring gives rise to absorptions in the fingerprint region, typically between 600-850 cm⁻¹. iosrjournals.org
C-Br stretching: The carbon-bromine bond vibration is expected to produce a characteristic absorption in the lower frequency region of the IR spectrum, generally between 500-600 cm⁻¹.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | ~3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| Thiophene Ring C=C Stretch | 1300-1550 | IR, Raman |
| C-S Stretch | 600-850 | IR, Raman |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. up.ac.za For conjugated systems like this compound, the primary absorption is due to π → π* electronic transitions within the thiophene ring. caltech.edu
The position of the maximum absorbance (λ_max) provides information about the energy difference between the HOMO and the LUMO. The substituents on the thiophene ring influence this energy gap; electron-donating groups like alkyl chains and electron-withdrawing halogens can cause shifts in the λ_max. The UV-Vis spectrum can be used to estimate the optical band gap (Eg) of the material. By converting the absorption spectrum into a Tauc plot, where (αhν)^(1/γ) is plotted against photon energy (hν), the band gap can be determined by extrapolating the linear portion of the curve to the energy axis. thermofisher.comyoutube.com This value is crucial for assessing the suitability of the material for applications in optoelectronic devices like solar cells and LEDs. caltech.edu
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) serves as a critical analytical tool for the unambiguous identification and structural elucidation of this compound. By providing exact mass measurements with high accuracy, HRMS allows for the determination of the elemental composition of the molecule and its fragments, distinguishing it from isobaric compounds. nih.gov
The molecular formula of this compound is C₇H₉BrS. A key characteristic in the mass spectrum of a bromine-containing compound is the isotopic signature of the bromine atom. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.orgchemguide.co.uk This results in a distinctive molecular ion region in the mass spectrum, characterized by two peaks of almost equal intensity (a 1:1 ratio) separated by two mass-to-charge units (m/z). libretexts.orgsavemyexams.com HRMS can precisely measure the masses of these isotopic peaks, confirming the presence of one bromine atom and validating the molecular formula.
| Molecular Ion Formula | Isotope | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [C₇H₉⁷⁹BrS]⁺• | ⁷⁹Br | 203.96083 |
| [C₇H₉⁸¹BrS]⁺• | ⁸¹Br | 205.95878 |
Under electron ionization (EI) conditions, the molecular ion of this compound is expected to undergo predictable fragmentation, providing valuable structural information. The fragmentation pathways are dictated by the relative stability of the resulting carbocations and neutral radicals. chemguide.co.uklibretexts.org The primary fragmentation processes anticipated for this molecule include cleavage of the alkyl side chain and loss of the bromine atom. csbsju.edu
One of the most significant fragmentation pathways for alkyl-substituted aromatic systems is benzylic cleavage. nih.govyoutube.com For this compound, this involves the cleavage of the C-C bond beta to the thiophene ring, leading to the loss of an ethyl radical (•C₂H₅). This process results in a stable, resonance-delocalized cation. Another expected fragmentation is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical and the formation of a propyl-thienyl cation.
| Proposed Fragmentation | Fragment Ion Formula | Theoretical m/z (for ⁷⁹Br isotope) | Theoretical m/z (for ⁸¹Br isotope) |
|---|---|---|---|
| Loss of ethyl radical (Benzylic cleavage) | [C₅H₄BrS-CH₂]⁺ | 176.93225 | 178.93020 |
| Loss of bromine radical | [C₇H₉S]⁺ | 125.04247 | |
| Loss of propene (McLafferty-type rearrangement) | [C₄H₃BrS]⁺• | 161.91388 | 163.91183 |
The combination of precise mass measurement of the molecular ion and the analysis of its characteristic fragmentation pattern makes HRMS an indispensable technique for the definitive structural confirmation of this compound and its derivatives.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for 3-Bromo-4-propylthiophene
Currently, dedicated synthetic routes for this compound are not well-documented. Future research will likely focus on establishing efficient and scalable methods for its preparation. Drawing inspiration from the synthesis of analogous 3-bromo-4-alkylthiophenes, several promising strategies can be envisioned.
One potential avenue is the direct bromination of 3-propylthiophene (B73865). However, this approach often yields a mixture of isomers, necessitating complex purification procedures. A more regioselective approach could involve the metalation of 3-propylthiophene followed by quenching with a bromine source. The directing effect of the propyl group would be a key factor in achieving the desired 3,4-disubstituted product.
Another promising methodology could be adapted from the synthesis of 3-bromothiophene (B43185) itself, which often involves the debromination of polybrominated thiophenes. chemrxiv.orgscispace.comorgsyn.org A multi-step synthesis starting from a commercially available thiophene (B33073) derivative could also be explored, as has been demonstrated for more complex substituted thiophenes. researchgate.net Future research could focus on optimizing reaction conditions, such as the choice of solvent, temperature, and catalyst, to maximize the yield and purity of this compound.
| Proposed Synthetic Approach | Key Intermediates/Reagents | Potential Advantages |
| Directed Bromination | 3-Propylthiophene, N-Bromosuccinimide (NBS) | Potentially a one-step process |
| Metalation-Bromination | 3-Propylthiophene, n-Butyllithium, Bromine | High regioselectivity |
| From Polybrominated Thiophenes | Tetrabromothiophene, Reducing Agent | Established methodology for 3-bromothiophene |
Exploration of New Reactivity Pathways and Functionalizations
The bromine atom at the 3-position and the hydrogen atoms on the thiophene ring of this compound offer multiple sites for chemical modification. Future research is expected to delve into the reactivity of this compound, opening doors to a wide array of novel derivatives.
A significant area of exploration will be the participation of this compound in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. nih.govrsc.orgnih.gov These reactions would enable the introduction of diverse aryl, vinyl, and alkynyl groups at the 3-position, leading to the synthesis of complex conjugated molecules with potential applications in organic electronics.
Furthermore, the bromine atom can be readily converted into other functional groups through lithium-halogen exchange, followed by quenching with various electrophiles. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net This would allow for the introduction of functionalities like carboxyl, hydroxyl, or amino groups, significantly expanding the chemical space accessible from this starting material. The reactivity of the C-H bonds on the thiophene ring, particularly at the 2- and 5-positions, towards direct arylation or metalation could also be a fruitful area of investigation. researchgate.net
| Reaction Type | Potential Reagents | Expected Product Type |
| Suzuki Coupling | Arylboronic acids, Palladium catalyst | 3-Aryl-4-propylthiophenes |
| Stille Coupling | Organostannanes, Palladium catalyst | 3-Substituted-4-propylthiophenes |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | 3-Alkynyl-4-propylthiophenes |
| Lithium-Halogen Exchange | n-Butyllithium, Electrophile (e.g., CO2, RCHO) | 4-Propylthiophene-3-carboxylic acid, etc. |
Advanced Materials Design and Fabrication with this compound-based Scaffolds
Thiophene-based molecules are fundamental building blocks for a variety of advanced materials, particularly in the field of organic electronics. mdpi.commdpi.com The unique electronic properties of the thiophene ring, combined with the processability often imparted by alkyl side chains, make them ideal candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Future research will likely focus on utilizing this compound as a versatile scaffold for the design and fabrication of novel organic materials. researchgate.netnih.gov The bromo-functionality serves as a convenient handle for polymerization through various cross-coupling methods, leading to the formation of well-defined conjugated polymers. The propyl side chain is expected to enhance the solubility and processability of these polymers, which is crucial for device fabrication.
The development of small molecules and oligomers based on the this compound core is another promising direction. By strategically coupling this unit with other aromatic or electron-donating/accepting moieties, researchers could fine-tune the electronic and optical properties of the resulting materials for specific applications. The self-assembly properties of these novel thiophene-based scaffolds could also be investigated for the bottom-up fabrication of nanostructured materials.
Interdisciplinary Research Integrating this compound Chemistry
The potential applications of this compound and its derivatives are not limited to materials science. The thiophene moiety is a common feature in many biologically active compounds. mdpi.commdpi.comnih.govnih.gov Future interdisciplinary research could explore the potential of this compound-based compounds in medicinal chemistry and bio-organic chemistry.
For instance, the functionalization of the thiophene core could lead to the development of novel probes for bioimaging or sensors for the detection of specific biomolecules. The incorporation of this scaffold into larger drug-like molecules could also be explored to modulate their pharmacological properties.
Furthermore, the integration of computational chemistry with experimental studies will be crucial in guiding the design of new molecules with desired properties. mdpi.com Density functional theory (DFT) calculations, for example, could be employed to predict the electronic structure, optical properties, and reactivity of novel this compound derivatives before their synthesis, thus accelerating the discovery process. The collaboration between synthetic chemists, materials scientists, biologists, and computational chemists will be key to unlocking the full potential of this promising yet understudied chemical compound.
Q & A
Basic: What are the optimal synthetic routes for 3-Bromo-4-propylthiophene, and how do reaction conditions influence regioselectivity?
Methodological Answer:
Synthesis of this compound typically involves electrophilic aromatic substitution (EAS) or transition-metal-catalyzed cross-coupling. For EAS, bromination of 4-propylthiophene using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) can achieve regioselectivity at the 3-position. Catalysts such as FeCl₃ or AlCl₃ may enhance selectivity .
Key Considerations:
- Solvent Choice: Polar solvents stabilize intermediates, reducing side reactions.
- Temperature: Lower temperatures favor mono-bromination.
- Substituent Effects: The electron-donating propyl group directs bromination to the 3-position.
Advanced: How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- 2D NMR (HSQC, HMBC): Correlates proton and carbon signals to confirm substitution patterns. For example, HMBC couplings between the bromine-bearing carbon and adjacent protons validate regiochemistry .
- X-ray Crystallography: Provides definitive proof of molecular geometry, especially for crystalline derivatives. Compare bond lengths and angles with computational models (DFT) .
- Mass Spectrometry (HRMS): Distinguishes isotopic patterns (e.g., Br’s 1:1 Br/Br ratio) to confirm molecular formula .
Advanced: What methodologies are effective in analyzing the thermal stability and decomposition kinetics of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measures mass loss under controlled heating (e.g., 10°C/min in N₂). Decomposition onset temperatures indicate stability thresholds.
- Differential Scanning Calorimetry (DSC): Identifies exothermic/endothermic events (e.g., melting, decomposition).
- Kinetic Modeling: Use the Flynn-Wall-Ozawa method to calculate activation energy () from TGA data. Compare with computational predictions (e.g., DFT for bond dissociation energies) .
Advanced: How should researchers address contradictory data regarding the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Contradictions in Suzuki or Stille coupling yields may arise from:
- Catalyst Deactivation: Trace impurities (e.g., sulfur in thiophene) poison Pd catalysts. Pre-purify via column chromatography or use sulfur-resistant ligands (e.g., Pd(OAc)₂ with SPhos) .
- Solvent Effects: Test multiple solvents (THF, DMF, toluene) to optimize electron transfer.
- Control Experiments: Compare with analogous bromothiophenes (e.g., 3-Bromo-4-methylthiophene) to isolate substituent effects .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage: Keep in amber vials under inert gas (Ar/N₂) at –20°C to inhibit hydrolysis or light-induced decomposition .
- Handling: Use gloves (nitrile) and fume hoods to avoid skin contact/inhalation. Quench residues with 10% sodium thiosulfate to neutralize reactive bromine species .
- Stability Monitoring: Periodically check purity via HPLC or H NMR for degradation products (e.g., thiophene-4-ol) .
Advanced: How can computational chemistry predict reaction pathways for this compound in novel syntheses?
Methodological Answer:
- DFT Calculations: Optimize transition states for bromination or coupling reactions using Gaussian or ORCA. Compare activation energies for competing pathways (e.g., 3- vs. 5-bromination) .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) using AMBER or GROMACS.
- Machine Learning: Train models on bromothiophene reaction databases to predict optimal conditions (e.g., temperature, catalyst) .
Basic: What analytical techniques are critical for quantifying this compound in complex mixtures?
Methodological Answer:
- GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Calibrate with internal standards (e.g., deuterated thiophenes) .
- UV-Vis Spectroscopy: Measure absorbance at ~270 nm (Br’s n→σ* transition) with a calibration curve .
- H NMR Integration: Compare proton signals (e.g., propyl CH₃ at δ 0.9–1.1 ppm) against a known reference .
Advanced: What strategies mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., thiophene sulfur with methyl groups) before bromination .
- Low-Temperature Lithiation: Use LDA at –78°C to generate thienyllithium intermediates without ring-opening .
- Microwave-Assisted Synthesis: Shorten reaction times to reduce decomposition (e.g., 10 min at 100°C vs. 24 hr reflux) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
